![molecular formula C5H7ClO2S B2780917 Cyclopent-3-ene-1-sulfonyl chloride CAS No. 2353567-49-2](/img/structure/B2780917.png)
Cyclopent-3-ene-1-sulfonyl chloride
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Overview
Description
Synthesis Analysis
While specific synthesis methods for “Cyclopent-3-ene-1-sulfonyl chloride” are not available, sulfonyl chlorides can be synthesized through a process called chlorosulfonation . Additionally, a related compound, “Cyclopent-3-ene-1-carboxamides”, can be synthesized through a triethylamine promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones .Chemical Reactions Analysis
Sulfonyl chlorides, including “Cyclopent-3-ene-1-sulfonyl chloride”, are known to undergo substitution reactions with various nucleophilic reagents . A related compound, “Cyclopent-3-ene-1-carboxamides”, can be formed through a triethylamine promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones .Scientific Research Applications
Organic Synthesis
Cyclopent-3-ene-1-sulfonyl chloride is used in organic synthesis to create multifunctionalized compounds. For instance, it can participate in cycloaddition reactions to produce cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives . These reactions are promoted by triethylamine and can occur at room temperature, offering a route to synthesize compounds with high diastereoselectivity.
Pharmaceutical Research
In pharmaceutical research, cyclopent-3-ene-1-sulfonyl chloride serves as a building block for the synthesis of various drug candidates. It can be transformed into different cyclic compounds that may have potential as therapeutic agents .
Chemical Engineering
The compound finds applications in chemical engineering, particularly in the development of catalytic systems. For example, it can be involved in reactions to synthesize highly functionalized 1,3-dienes, which are valuable in creating complex molecular structures .
Materials Science
Cyclopent-3-ene-1-sulfonyl chloride is also relevant in materials science. It can be used to design electron-withdrawing anchor groups for non-fullerene acceptors in organic bulk heterojunction solar cells . This application is crucial for the advancement of solar energy technologies.
Environmental Studies
Environmental studies utilize cyclopent-3-ene-1-sulfonyl chloride for tracing and studying the environmental behavior of pollutants. Isotopically labeled versions of this compound can help in understanding the fate, transformation, and bioaccumulation of contaminants in various ecosystems .
Agricultural Chemistry
In the field of agricultural chemistry, sulfur-containing compounds like cyclopent-3-ene-1-sulfonyl chloride are important for the development of new agrochemicals. Sulfur atoms play a key role in modulating the properties of crop-protection compounds, and this chemical serves as a precursor in synthesizing such agents .
Safety and Hazards
Mechanism of Action
Target of Action
Cyclopent-3-ene-1-sulfonyl chloride is primarily used in the synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides . It interacts with phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine .
Mode of Action
The compound participates in a triethylamine-promoted cycloaddition reaction with phenacylmalononitriles and o-hydroxychalcones . This reaction occurs in ethanol at room temperature . The result is the formation of multifunctionalized cyclopent-3-ene-1-carboxamides .
Biochemical Pathways
It’s known that the compound is involved in the synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides , which can be used in various chemical reactions and processes.
Pharmacokinetics
As a chemical reagent, it’s primarily used in laboratory settings for the synthesis of other compounds .
Result of Action
The primary result of the action of Cyclopent-3-ene-1-sulfonyl chloride is the formation of multifunctionalized cyclopent-3-ene-1-carboxamides . These compounds are formed in good yields and with high diastereoselectivity .
Action Environment
The action of Cyclopent-3-ene-1-sulfonyl chloride is influenced by several environmental factors. For instance, the cycloaddition reaction it participates in is promoted by triethylamine and occurs in ethanol at room temperature . These conditions are crucial for the successful formation of the desired products.
properties
IUPAC Name |
cyclopent-3-ene-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2S/c6-9(7,8)5-3-1-2-4-5/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDVHLIMOWKPLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopent-3-ene-1-sulfonyl chloride |
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